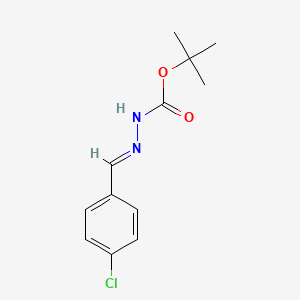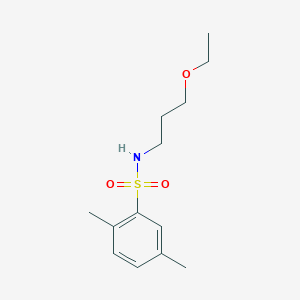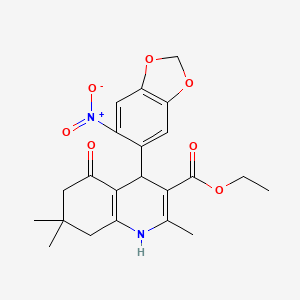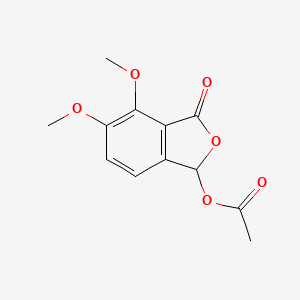![molecular formula C24H21ClN4O4S B14951080 3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)
3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamide core, a nitrobenzyl group, and a hydrazono linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzamide, followed by the introduction of the nitrobenzyl group through a nucleophilic substitution reaction. The hydrazono linkage is then formed by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzamides.
科学的研究の応用
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitrobenzyl group and hydrazono linkage play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-METHYLBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE
- 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-FLUOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE
Uniqueness
The uniqueness of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE lies in its specific structural features, such as the nitrobenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C24H21ClN4O4S |
|---|---|
分子量 |
497.0 g/mol |
IUPAC名 |
3-chloro-N-[3-[(E)-C-methyl-N-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]carbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H21ClN4O4S/c1-16(27-28-23(30)15-34-14-17-8-10-22(11-9-17)29(32)33)18-4-3-7-21(13-18)26-24(31)19-5-2-6-20(25)12-19/h2-13H,14-15H2,1H3,(H,26,31)(H,28,30)/b27-16+ |
InChIキー |
NFAPXXLDFPJFQJ-JVWAILMASA-N |
異性体SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)


![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14951024.png)
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)

![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)

